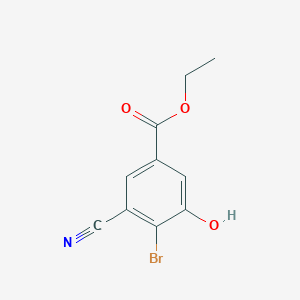

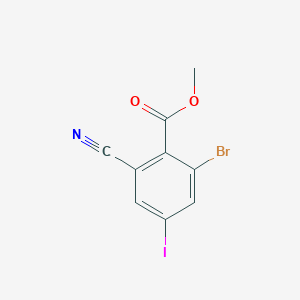

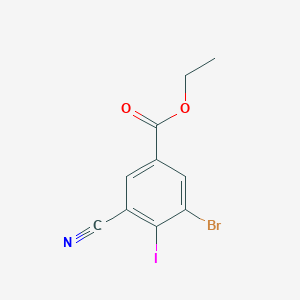

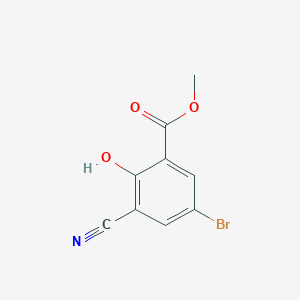

![molecular formula C15H11FN4O3 B1412645 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester CAS No. 2088942-41-8](/img/structure/B1412645.png)

4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester

Descripción general

Descripción

The compound “4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester” is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It shows reactivity and multifarious biological activity . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Heterocyclic Compounds

Research has demonstrated the use of fluorinated compounds for the efficacious synthesis of fluorine-bearing heterocyclic compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds are synthesized using various cyclization partners under controlled conditions, showcasing the versatility of fluorinated building blocks in medicinal chemistry (G. Shi, Qian Wang, M. Schlosser, 1996).

Development of 3-amino-4-fluoropyrazoles

Another study focused on the synthesis of 3-amino-4-fluoropyrazoles, highlighting a synthetic strategy that involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. These fluorinated pyrazoles serve as valuable intermediates for further functionalization, demonstrating their importance in the development of novel medicinal compounds (Riccardo Surmont et al., 2011).

Ring Monofluorinated Hydroxypyrazoles

The synthesis of 3-alkyl(or aryl)-4-fluoro-5-hydroxypyrazoles and their derivatives was achieved through the reaction of methyl α-fluoro-β-alkyl(or aryl)-β-keto esters with hydrazine hydrate or methylhydrazine. This process illustrates the ability to create monofluorinated pyrazoles, which can serve as precursors for further chemical transformations (Serry R. F. Kagaruki et al., 1981).

Water-Mediated Synthesis of Imidazo[1,2-a]pyridines

A noteworthy synthesis approach involves the water-mediated synthesis of methylimidazo[1,2-a]pyridines without the need for deliberate catalyst addition. This method also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions. This approach showcases the environmental friendliness and efficiency of synthesizing complex heterocycles without using harsh conditions or catalysts (Darapaneni Chandra Mohan et al., 2013).

Propiedades

IUPAC Name |

methyl 4-fluoro-3-(imidazo[1,2-a]pyrazine-3-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O3/c1-23-15(22)9-2-3-10(16)11(6-9)19-14(21)12-7-18-13-8-17-4-5-20(12)13/h2-8H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASYUXCJNRCMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.